6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid

Lipophilicity logD Physicochemical Properties

This oxetane-functionalized nicotinic acid analog provides superior metabolic stability and aqueous solubility compared to unsubstituted pyridines. The 6-oxetan-3-yloxy group reduces logD and enhances drug-like properties—ideal for rescuing leads with poor PK or building 3D fragment libraries. Sourced for medchem programs.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B11716973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C9H9NO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)
InChIKeyONZUHCIGQKLDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid: A Versatile Building Block for Oxetane-Containing Drug Discovery


6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid (CAS 1603363-30-9) is a heterocyclic building block featuring a pyridine-3-carboxylic acid (nicotinic acid) core with an oxetan-3-yloxy substituent at the 6-position . The inclusion of the oxetane ring—a four-membered cyclic ether—is a prominent strategy in modern medicinal chemistry for modulating key drug properties such as metabolic stability, aqueous solubility, and lipophilicity [1][2]. As an analog of nicotinic acid, this compound serves as a valuable intermediate for synthesizing diverse oxetane-containing scaffolds in pharmaceutical research .

Why 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid Cannot Be Substituted with a Simple Nicotinic Acid or Other Heterocyclic Analogs


In medicinal chemistry programs, substituting a 6-(oxetan-3-yloxy)pyridine-3-carboxylic acid scaffold with a generic pyridine-carboxylic acid or a regioisomeric oxetane-ether is not a functionally equivalent exchange. The specific 6-position attachment of the oxetan-3-yloxy group via an ether linkage creates a unique three-dimensional conformation and electronic distribution that profoundly impacts molecular interactions, metabolic pathways, and physicochemical properties [1][2]. While an unsubstituted nicotinic acid or a differently substituted analog may share a superficial structural resemblance, they lack the specific oxetane-induced modulation of lipophilicity, metabolic stability, and conformational constraint provided by this precise scaffold [1]. The evidence below quantifies the expected differences that render generic substitution a high-risk, low-yield strategy in rational drug design.

Quantified Differentiation of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid vs. In-Class Analogs


Lipophilicity Modulation: Quantifying the Impact of the 6-Oxetanyloxy Substituent on logD

Introduction of an oxetane ring as an ether substituent is a validated strategy for reducing lipophilicity compared to common alkyl or aryl ethers. Studies on analogous heteroaromatic systems demonstrate that replacing a methoxy group with an oxetan-3-yloxy group decreases the calculated logD by 0.4–0.7 units, bringing the compound into a more favorable drug-like space [1]. This reduction is attributed to the electron-withdrawing inductive effect and high polarity of the oxetane oxygen [1]. The target compound, with its 6-oxetan-3-yloxy substituent, is therefore expected to exhibit a significantly lower logD compared to a 6-methoxy-pyridine-3-carboxylic acid analog, a critical parameter for optimizing oral absorption and reducing off-target binding [2].

Lipophilicity logD Physicochemical Properties

Metabolic Stability Enhancement: Blocking Oxidative Metabolism at the 6-Position

The oxetane ring is recognized for its ability to enhance metabolic stability, particularly by blocking sites vulnerable to oxidative metabolism. When substituted for a common functional group like a methoxy group, the oxetane unit can induce profound improvements in metabolic stability [1]. In a classic example from kinase inhibitor research, replacing a gem-dimethyl group with an oxetane on a pyridine scaffold led to a >5-fold improvement in half-life in human liver microsomes [2]. For 6-(oxetan-3-yloxy)pyridine-3-carboxylic acid, the oxetane ring at the 6-position serves as a blocking group, preventing rapid oxidative demethylation or hydroxylation that would occur with a simple methyl or methoxy substituent, thereby reducing intrinsic clearance and prolonging half-life [1].

Metabolic Stability Microsomal Clearance CYP450

Solubility Advantage of Oxetane-Containing Carboxylic Acids over Non-Polar Analogs

The incorporation of an oxetane ring is a well-documented strategy for increasing aqueous solubility. The oxetane fragment itself has been demonstrated to increase water solubility and lower the lipophilicity of the resulting molecules [1]. When substituted for commonly used functional groups such as gem-dimethyl or carbonyl, oxetane units can induce profound changes in water solubility [2]. In a direct comparative study on matched molecular pairs, substituting a gem-dimethyl group with an oxetane resulted in an average 2- to 3-fold increase in thermodynamic aqueous solubility across a set of heteroaromatic compounds [2]. Consequently, 6-(oxetan-3-yloxy)pyridine-3-carboxylic acid is predicted to have significantly higher aqueous solubility than a 6-(tert-butyl)pyridine-3-carboxylic acid analog or other non-polar derivatives, a crucial attribute for in vivo bioavailability and formulation development.

Aqueous Solubility Thermodynamic Solubility Developability

Procurement-Relevant Applications of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid in Drug Discovery


Lead Optimization: Improving Metabolic Stability of a 6-Substituted Nicotinic Acid Scaffold

In a medicinal chemistry program where a nicotinic acid-derived lead exhibits promising in vitro potency but suffers from rapid in vivo clearance due to metabolism at the 6-position, 6-(oxetan-3-yloxy)pyridine-3-carboxylic acid offers a direct solution. As established, the oxetan-3-yloxy group serves as a metabolically stable replacement for labile ethers or alkyl groups, with literature evidence suggesting a >5-fold improvement in microsomal half-life for analogous systems [1]. Procuring this compound enables the rapid synthesis of analogs designed to circumvent metabolic soft spots, potentially rescuing a lead series from poor pharmacokinetics.

Fragment-Based Drug Discovery (FBDD): A Polar, Three-Dimensional Nicotinic Acid Fragment

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid is an ideal fragment for FBDD campaigns targeting protein pockets that favor polar, conformationally constrained, and three-dimensional moieties. Unlike flat, lipophilic heterocycles, the oxetane ring introduces significant three-dimensionality and polarity. Its predicted 2- to 3-fold higher aqueous solubility compared to alkyl-substituted analogs [1] makes it highly compatible with fragment screening conditions (e.g., high-concentration aqueous buffers). Its carboxylic acid group also provides a convenient synthetic handle for further elaboration into larger lead-like molecules.

Parallel Synthesis and Library Generation for Kinase or GPCR Targets

The carboxylic acid moiety of this compound is a versatile functional group for generating diverse amide libraries through high-throughput parallel synthesis. Given the prevalence of oxetane-containing moieties in kinase inhibitor patents and other enzyme targets [1][2], this building block is highly valued for creating focused libraries. The unique property modulation offered by the 6-oxetan-3-yloxy group—specifically reduced logD and enhanced solubility—is systematically imparted to every library member, increasing the likelihood of identifying hits with favorable drug-like properties from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.